4-Fluoro-4-phenylpiperidine hydrochloride
Overview
Description
4-Fluoro-4-phenylpiperidine hydrochloride is a chemical compound with the linear formula C11H15ClFN . It has a molecular weight of 215.7 or 257.78 , depending on the source. It is a derivative of 4-Phenylpiperidine, which is the base structure for a variety of opioids .
Molecular Structure Analysis
The linear formula of 4-Fluoro-4-phenylpiperidine hydrochloride is C11H15ClFN . The InChI code is 1S/C14H20FN.ClH/c15-14(9-11-16-12-10-14)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,16H,4,7-12H2;1H .Scientific Research Applications
Synthesis and Characterization
- A study by Menteşe et al. (2015) discusses the synthesis of a new series of compounds involving 4-fluoro-4-phenylpiperidine hydrochloride. This research demonstrates the compound's utility in creating novel chemical structures, highlighting its role in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which were synthesized using microwave heating for efficiency (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Ligand Binding Studies
- Perregaard et al. (1995) explored compounds including 4-phenylpiperidines and 4-fluorophenyl substituents for their binding affinity to sigma receptors. The study indicates the potential of such compounds in binding site affinity, contributing to the understanding of receptor-ligand interactions, which is fundamental in drug design (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Crystal Structure and Molecular Docking
- Zhou et al. (2021) conducted a study involving compounds structurally related to 4-fluoro-4-phenylpiperidine, focusing on their synthesis, crystal structure, and antitumor activity. The research includes molecular docking, suggesting the compound's potential in interacting with specific proteins, which could have implications for cancer treatment (Zhou, Wu, Huang, Yu, & Lu, 2021).
Novel Synthesis Pathways
- Wittmann et al. (2006) explored novel synthesis pathways for 4-fluoropyridines, which are structurally related to 4-fluoro-4-phenylpiperidine. This research contributes to the field of organic chemistry by providing new methods for synthesizing complex molecules, which could have various applications in pharmaceuticals and material science (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Biological Activity Analysis
- A study by Issayeva et al. (2019) delved into N-ethoxyethylpiperidine derivatives, aiming to incorporate fragments like p-, m-, o-fluorophenyls. The research provides insights into the biological activities of these compounds, including antimicrobial properties, which are crucial for developing new therapeutic agents (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).
properties
IUPAC Name |
4-fluoro-4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBLOUKDHUYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672912 | |
Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-phenylpiperidine hydrochloride | |
CAS RN |
1056382-25-2 | |
Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-4-phenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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